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Introduction to Sabizabulin and PDX Models

Sabizabulin (formerly VERU-111) is an orally bioavailable small molecule that targets the colchicine-

binding site on tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism

overcomes common taxane resistance mediated by P-glycoprotein drug efflux pumps and avoids typical

taxane toxicities like severe neutropenia and neuropathy [1] [2].

Patient-Derived Xenograft (PDX) Models are created by directly implanting tumor tissue from a patient

into an immunodeficient mouse. These models better preserve the original tumor's heterogeneity,

microenvironment, and genetic characteristics compared to traditional cell line-derived models, making them

highly predictive for preclinical drug evaluation [3].

Efficacy of Sabizabulin in HER2+ Breast Cancer PDX
Models

The following table summarizes key preclinical efficacy data for Sabizabulin from a study investigating

HER2+ breast cancer [1] [4] [5]:
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Evaluation
Type

Model System
Treatment
Details

Key Findings

In Vitro HER2+ breast cancer cell

lines (BT474, SKBR3,
AU565, JIMT-1)

Low nanomolar

concentrations
[1]

Inhibited proliferation (low nM

IC50), induced apoptosis,
inhibited clonogenicity [1].

Synergy with lapatinib in
lapatinib-resistant cells [1].

In Vivo -
Primary Tumor
Growth

BT474 (ER+/PR+/HER2+)
cell-derived xenografts [1]

Oral Sabizabulin
[1]

Significant inhibition of primary
tumor growth [1].

In Vivo -
Primary Tumor
& Metastasis

HCI-12 (ER-/PR-/HER2+)

Metastatic PDX model [1]

Oral Sabizabulin

[1]

Suppressed primary tumor

growth and inhibited lung
metastasis; efficacy comparable

to paclitaxel [1].

In Vivo -
Safety Profile

Preclinical models (mice,

rats, dogs) and Phase Ib/II
clinical trial in mCRPC [2]

Efficacious doses

[2]

No observed neurotoxicity or

neutropenia. Common AEs
(Grade 1-2): diarrhea, fatigue.

No dose-limiting toxicity defined
up to 81 mg [2].

Detailed Experimental Protocol: PDX Model Study of
Sabizabulin

This protocol outlines the key methodologies from a published study on Sabizabulin in a HER2+ PDX

model [1].

PDX Model Generation and Maintenance

Source Tissue: HCI-12 PDX tumor fragments from a HER2+ (ER-/PR-) breast cancer [1].
Host Mice: Female NOD-SCID-Gamma (NSG) mice [1].

Engraftment: Tumor fragments are surgically implanted into the mammary fat pad (orthotopic) or
subcutaneously [1] [3].
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Passaging: When tumors reach 1-2 cm³, they are aseptically harvested and re-implanted into new

recipient mice to expand the model. The third generation (F3) or later is typically used for drug
treatment studies [3].

In Vivo Drug Efficacy Study Design

Randomization: When PDX tumors reach a predetermined volume (e.g., 100-200 mm³), tumor-

bearing mice are randomized into treatment and control groups. The PDXNet consortium
recommends using at least 5-7 mice per group for statistical power [6].

Dosing:
Sabizabulin: Administered orally. The specific dose used in the HCI-12 study is not provided in

the abstract, but in vivo studies often use doses previously shown to be effective in other
models (e.g., in a prostate cancer Phase Ib/II trial, 63 mg/day was the recommended Phase II

dose) [1] [2].
Control/Comparator: Typically a vehicle control and often a standard-of-care drug like

paclitaxel for comparison [1].
Study Duration: Treatment should continue long enough for control tumors to undergo at least two

volume doublings [6].

Endpoint Analysis

Tumor Volume Measurement: Tumors are measured 2-3 times per week using calipers. Tumor

volume is calculated as (length × width²) / 2 [6] [3].
Metastasis Assessment: In metastatic models like HCI-12, lungs are collected at endpoint and

examined for metastatic nodules, often using histology or bioluminescent imaging if cancer cells are
tagged [1].

Pharmacodynamic/Mechanistic Analysis: Excised tumors can be analyzed via
immunohistochemistry (IHC) or immunoblotting for markers of apoptosis (e.g., cleaved caspase-3)

and cell proliferation (e.g., Ki-67) [1].

The workflow for this protocol can be visualized as follows:
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Consensus Recommendations for PDX Data Analysis

The PDXNet consortium has established standardized metrics to evaluate antitumor activity in PDX studies

[6]. The following table compares these key metrics:
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Metric Formula/Definition Application & Advantage

| Tumor Growth Inhibition (TGI) | TGI = (1 - (ΔT/ΔC)) × 100 ΔT and ΔC are the change in volume of

treated and control groups [6]. | Standard metric for continuous tumor volume data; easy to interpret. | | Best

Average Response (BAR) | The largest TGI value observed at any measured timepoint during the study [6]. |

Identifies the peak treatment effect. | | Treatment-to-Control (T/C) Ratio | T/C = (Median final tumor

volume of Treated / Median final tumor volume of Control) × 100 [6]. | Simple snapshot of activity at study

endpoint. | | RECIST 1.1 Criteria (Preclinical Adaptation) | Classifies response into categories (Complete

Response, Partial Response, etc.) based on predefined thresholds of tumor shrinkage [6]. | Aligns preclinical

findings with clinical trial endpoints for better translation. |

The relationship between Sabizabulin's mechanism and its biological effects is summarized below:

Sabizabulin Mechanism of Action
Oral administration → Binds colchicine site

on β-tubulin & cross-links α/β tubulin

Microtubule
Depolymerization

Disruption of
Cytoskeleton

Transcription Repression
of βIII/βIV tubulin isoforms

Cell Cycle Arrest
in G2/M Phase

Induction of Apoptosis
(Activation of Caspases)

Inhibition of Cell
Proliferation & Migration

Overcomes
resistance

Overall Antitumor Effect
- Primary tumor growth inhibition

- Suppression of metastasis
- Overcomes taxane resistance

Click to download full resolution via product page

Application Notes for Researchers

Model Selection: For HER2+ breast cancer studies, the HCI-12 model is particularly valuable as it is
a metastatic, treatment-naïve PDX that is ER-/PR-/HER2+, representing an aggressive subtype [1].

Advantages over Taxanes: Sabizabulin's oral bioavailability and favorable toxicity profile distinguish
it from taxanes. Its ability to overcome P-gp-mediated resistance makes it a strong candidate for

treating taxane-resistant cancers [1] [2].
Synergistic Potential: The observed synergy between Sabizabulin and the tyrosine kinase inhibitor

lapatinib in HER2+ models suggests that combination therapies are a promising area for future
investigation [1].
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References

1. , a Potent Orally Bioavailable Colchicine Binding Site... Sabizabulin [pmc.ncbi.nlm.nih.gov]

2. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

3. Patient-derived xenograft ( PDX ) models , applications and challenges... [translational-

medicine.biomedcentral.com]

4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding ... [pubmed.ncbi.nlm.nih.gov]

5. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [mdpi.com]

6. Assessment of Patient-Derived Xenograft Growth and ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sabizabulin patient-derived xenograft PDX model]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b516751#sabizabulin-

patient-derived-xenograft-pdx-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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